molecular formula C16H20N4O3 B2840834 N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 954011-02-0

N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2840834
CAS RN: 954011-02-0
M. Wt: 316.361
InChI Key: JXFIQFHCVHUYAH-UHFFFAOYSA-N
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Description

The compound N1, N3 -bis (5-methylisoxazol-3-yl)malonamide was studied for its supramolecular structure and the crystallization mechanism . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide was used as a comparison .


Synthesis Analysis

The synthesis of similar compounds like N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides has been reported .


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .


Chemical Reactions Analysis

Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Physical And Chemical Properties Analysis

The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of compounds similar in structure or functional groups to N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, focusing on their crystal structure and potential as inhibitors or reactants in chemical reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explores its structural determination and potential inhibitory effects on cyclooxygenase enzymes, although it showed no inhibition potency for either cyclooxygenase-1 or cyclooxygenase-2 (Al-Hourani et al., 2016).

Enzyme Inhibition and Molecular Docking Studies

Another study focused on the synthesis of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing inhibitory effects on various enzyme activities, including cholesterol esterase and tyrosinase. Molecular docking studies provided insights into the binding interactions between these compounds and enzymes, highlighting their potential therapeutic applications (Alyar et al., 2019).

Antimicrobial and Antitumor Activities

Research on the microwave-assisted synthesis of new pyrazolopyridines demonstrated their antioxidant, antitumor, and antimicrobial activities. Compounds showed significant activity against liver and breast cell lines, indicating their potential in developing new therapeutic agents (El‐Borai et al., 2013).

Neuropharmacological Applications

A study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to evaluate the effects on binge eating in rats. This research highlights the neuropharmacological potential of targeting orexin receptors for treating eating disorders (Piccoli et al., 2012).

Photophysical Properties and Sensing Applications

The synthesis and characterization of compounds for potential use in sensing applications were explored, with studies on the structural versatility of oxalamide-based compounds providing insights into their conformational properties and applications in material science (Armelin et al., 2001).

Mechanism of Action

The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .

Future Directions

These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-10-14(19-23-11)18-16(22)15(21)17-9-8-12-4-6-13(7-5-12)20(2)3/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFIQFHCVHUYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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